molecular formula C18H16N4O2S B11285875 6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11285875
M. Wt: 352.4 g/mol
InChI Key: JTMWEAXFTYZDLG-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: This involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization with appropriate aryl or alkyl halides.

    Condensation reactions: These reactions involve the condensation of thiosemicarbazides with aldehydes or ketones, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with similar structures and properties.

    Phenyl-substituted Triazoles: Compounds with phenyl groups attached to triazole rings.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.

Uniqueness

6-(3-Methoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-6-8-14(9-7-12)24-11-16-19-20-18-22(16)21-17(25-18)13-4-3-5-15(10-13)23-2/h3-10H,11H2,1-2H3

InChI Key

JTMWEAXFTYZDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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